molecular formula C16H24N4OS2 B12265047 4-{1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-3-carbonyl}thiomorpholine

4-{1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-3-carbonyl}thiomorpholine

Cat. No.: B12265047
M. Wt: 352.5 g/mol
InChI Key: QFHUQPNGXCVJIE-UHFFFAOYSA-N
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Description

4-{1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-3-carbonyl}thiomorpholine is a complex organic compound that features a pyrimidine ring substituted with a methylsulfanyl group, a piperidine ring, and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-3-carbonyl}thiomorpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials under conditions that favor the formation of the desired ring structure.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable methylsulfanyl donor reacts with the pyrimidine ring.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction, often involving the use of a suitable amine and a carbonyl compound.

    Attachment of the Thiomorpholine Moiety: The thiomorpholine moiety is introduced through a nucleophilic substitution reaction, where a suitable thiomorpholine donor reacts with the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This typically includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and minimize by-products.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-{1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-3-carbonyl}thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The thiomorpholine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Substituted thiomorpholine derivatives.

Scientific Research Applications

4-{1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-3-carbonyl}thiomorpholine has various scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: It is studied for its potential use in the development of novel materials with specific properties.

    Biological Research: It is used as a tool compound to study biological processes and pathways.

Mechanism of Action

The mechanism of action of 4-{1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-3-carbonyl}thiomorpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-3-carbonyl}morpholine
  • 4-{1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-3-carbonyl}piperazine

Uniqueness

4-{1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-3-carbonyl}thiomorpholine is unique due to the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C16H24N4OS2

Molecular Weight

352.5 g/mol

IUPAC Name

[1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C16H24N4OS2/c1-12-10-14(18-16(17-12)22-2)20-5-3-4-13(11-20)15(21)19-6-8-23-9-7-19/h10,13H,3-9,11H2,1-2H3

InChI Key

QFHUQPNGXCVJIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCCC(C2)C(=O)N3CCSCC3

Origin of Product

United States

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